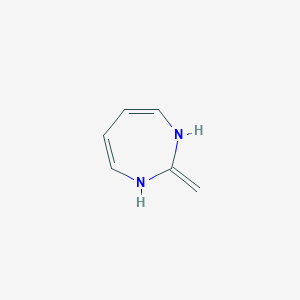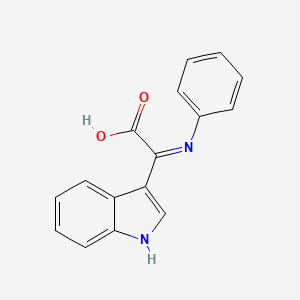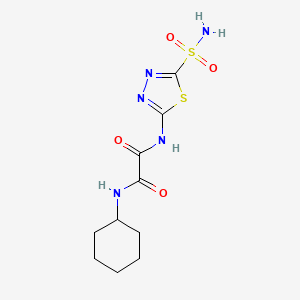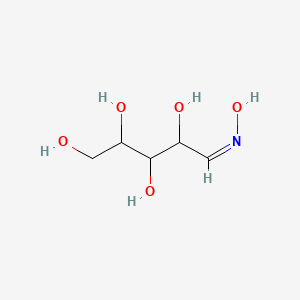![molecular formula C19H17N3O2 B14172344 3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol CAS No. 845669-34-3](/img/structure/B14172344.png)
3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzofuro[3,2-d]pyrimidine core with a phenyl group and an amino-propanol side chain, making it a unique molecule with significant research interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired benzofuro[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1benzofuro[3,2-d]pyrimidin-4(3H)-one
- 3,3’-(1,4-Phenyl-ene)bis-[2-(propyl-amino)-benzofuro[3,2-d]pyrimidin-4(3H)-one]
Uniqueness
Compared to similar compounds, 3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol is unique due to its specific structural features, such as the amino-propanol side chain. This structural difference may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
CAS No. |
845669-34-3 |
|---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C19H17N3O2/c23-12-6-11-20-19-17-16(14-9-4-5-10-15(14)24-17)21-18(22-19)13-7-2-1-3-8-13/h1-5,7-10,23H,6,11-12H2,(H,20,21,22) |
InChI Key |
OLYUQJXHEKWANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)NCCCO)OC4=CC=CC=C43 |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)



![Diprop-2-en-1-yl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14172287.png)

![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B14172317.png)
![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14172320.png)
![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)
